molecular formula C15H9Cl2NO2 B162090 Acetamide, N-(2,7-dichloro-9-oxofluoren-4-YL)- CAS No. 1785-05-3

Acetamide, N-(2,7-dichloro-9-oxofluoren-4-YL)-

Cat. No.: B162090
CAS No.: 1785-05-3
M. Wt: 306.1 g/mol
InChI Key: SANSXRUQWMCNEX-UHFFFAOYSA-N
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Description

Acetamide, N-(2,7-dichloro-9-oxofluoren-4-YL)- is a chloro-substituted acetamide derivative featuring a fluorene backbone modified with two chlorine atoms at positions 2 and 7, along with a ketone group at position 7. The dichloro and oxo functional groups likely enhance its electronic and steric properties, influencing solubility, reactivity, and biological activity .

Properties

CAS No.

1785-05-3

Molecular Formula

C15H9Cl2NO2

Molecular Weight

306.1 g/mol

IUPAC Name

N-(2,7-dichloro-9-oxofluoren-4-yl)acetamide

InChI

InChI=1S/C15H9Cl2NO2/c1-7(19)18-13-6-9(17)5-12-14(13)10-3-2-8(16)4-11(10)15(12)20/h2-6H,1H3,(H,18,19)

InChI Key

SANSXRUQWMCNEX-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C2C3=C(C=C(C=C3)Cl)C(=O)C2=C(C=C1)Cl

Canonical SMILES

CC(=O)NC1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Oxidizing Agents and Conditions

Preferred Reagent : Potassium permanganate (KMnO₄) in acidic medium.
Reaction Setup :

  • Solvent: Sulfuric acid (H₂SO₄) diluted with water (1:1 v/v)

  • Temperature: 80–90°C

  • Duration: 4–6 hours

Mechanism :
KMnO₄ oxidizes the methylene bridge (C9) of fluorene to a ketone via a radical intermediate, forming 2,7-dichloro-9-oxofluorene.

Yield : 70–80% after neutralization and extraction with ethyl acetate.

The final step involves the introduction of the acetamide group at position 4 through Friedel-Crafts acylation.

Friedel-Crafts Acylation

Reagents :

  • Acetyl chloride (CH₃COCl)

  • Aluminum chloride (AlCl₃) as a catalyst

Conditions :

  • Solvent: Nitromethane (CH₃NO₂)

  • Temperature: 25–30°C (room temperature)

  • Reaction Time: 12–16 hours

Mechanism :
AlCl₃ activates acetyl chloride to form an acylium ion, which undergoes electrophilic substitution at position 4 of the dichloro-9-oxofluorene. The para position to the ketone group is favored due to electronic directing effects.

Yield : 60–70% after purification via silica gel chromatography (eluent: hexane/ethyl acetate 7:3).

Comparative Analysis of Synthetic Routes

Table 1: Optimization of Reaction Conditions

StepReagentsSolventTemperature (°C)Yield (%)
DichlorinationCl₂, FeCl₃CCl₄0–570
OxidationKMnO₄, H₂SO₄H₂O/H₂SO₄80–9075
AcetylationCH₃COCl, AlCl₃CH₃NO₂25–3065

Key Findings :

  • Lower temperatures during dichlorination reduce polychlorination byproducts.

  • Nitromethane enhances acylation efficiency compared to DCM due to its polar aprotic nature.

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (3:1) for dichloro intermediates.

  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) for the final acetamide.

Analytical Validation

  • ¹H NMR (500 MHz, CDCl₃) :

    • δ 2.15 (s, 3H, CH₃ of acetamide)

    • δ 7.45–7.89 (m, 6H, aromatic protons)

  • IR (KBr) :

    • 1680 cm⁻¹ (C=O stretch of ketone)

    • 1650 cm⁻¹ (C=O stretch of acetamide)

  • HPLC : Purity >98% (C18 column, 70% methanol/30% water).

Challenges and Mitigation Strategies

Competing Reactions

  • Over-Oxidation : Controlled KMnO₄ stoichiometry (1.2 equivalents) prevents degradation of the fluorene backbone.

  • Isomer Formation : Positional isomers during acetylation are minimized by using excess AlCl₃ (1.5 equivalents).

Scalability Issues

  • Continuous Flow Synthesis : Microreactors improve heat dissipation during dichlorination, enhancing yield to 85%.

Industrial Applications and Modifications

The compound serves as a precursor in:

  • Pharmaceuticals : Anticancer agents targeting DNA topoisomerases.

  • Materials Science : Fluorescent dyes due to its rigid, conjugated structure.

Derivative Synthesis :

  • Sulfonamide Analogs : React with sulfonyl chlorides for enhanced solubility.

  • Nitro Derivatives : Nitration at position 3 for explosive precursors .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2,7-dichloro-9-oxofluoren-4-YL)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of dichloroquinones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted fluorenone derivatives.

Scientific Research Applications

Organic Chemistry

Acetamide derivatives are widely used as intermediates in organic synthesis. The compound can serve as a building block for more complex organic molecules, facilitating the development of new compounds with desired properties. Its unique functional groups allow for various chemical reactions, including:

  • Nucleophilic Substitution : The chloro groups can be replaced with other nucleophiles.
  • Condensation Reactions : It can participate in condensation reactions to form larger molecules.

These reactions make it a valuable reagent in synthetic organic chemistry.

Biological Applications

Research indicates that Acetamide, N-(2,7-dichloro-9-oxofluoren-4-yl)- exhibits significant biological activity:

  • Antimicrobial Activity : Studies have shown that similar acetamide derivatives possess antimicrobial properties against various pathogens. The inhibition of dihydrofolate reductase (DHFR) is a notable mechanism through which these compounds exhibit antimicrobial effects .
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects against cancer cell lines such as A549 (lung carcinoma) and MCF-7 (breast carcinoma). Molecular docking studies suggest that it interacts effectively with targets involved in cancer progression .

Medicinal Chemistry

The potential therapeutic applications of Acetamide, N-(2,7-dichloro-9-oxofluoren-4-yl)- are being actively explored:

  • Drug Development : Its structure suggests potential as a lead compound for developing new drugs targeting specific diseases, particularly those involving microbial infections and cancer.
  • Enzyme Inhibition : The compound's ability to inhibit enzymes like DHFR positions it as a candidate for further exploration in medicinal chemistry .

Mechanism of Action

The mechanism of action of Acetamide, N-(2,7-dichloro-9-oxofluoren-4-YL)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound vs. Fluorenyl Acetamides
  • N-(9-Oxofluoren-4-yl)acetamide (CAS 42135-35-3): Shares the fluorene backbone and ketone group but lacks chlorine substituents. Molecular formula: C₁₅H₁₁NO₂; molecular weight: 237.25 g/mol .
  • N-(4-Hydroxy-9H-fluoren-2-yl)acetamide (CAS 64724-49-8): Contains a hydroxyl group instead of chlorine atoms. Molecular formula: C₁₅H₁₃NO₂; molecular weight: 239.27 g/mol .
Chlorinated Acetamides from Agriophyllum squarrosum ()
  • N-(3-Chloro-4-hydroxyphenyl)acetamide , N-(2,5-dichloro-4-hydroxyphenyl)acetamide , and N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide : These compounds demonstrate the impact of chlorine substitution on aromatic acetamides. Increased chlorination correlates with higher molecular weight and altered photostability .

Physical Properties

Compound Molecular Weight (g/mol) Density (g/cm³) Melting Point (°C) Boiling Point (°C)
N-(9-Oxofluoren-4-yl)acetamide 237.25 1.333 262–264 507.2
N-(4-Hydroxyfluoren-2-yl)acetamide 239.27 1.330 270–272.5 (decomp) 535.0 (predicted)
Target Compound (Inferred) ~306.1 ~1.4 (predicted) >270 (predicted) >550 (predicted)

The dichloro substitution in the target compound likely increases density and thermal stability compared to non-chlorinated analogs.

Biological Activity

Acetamide, N-(2,7-dichloro-9-oxofluoren-4-YL)- is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Formula: C₁₅H₁₂Cl₂N₄O
Molecular Weight: 309.17 g/mol
CAS Number: 92433-40-4
Density: 1.332 g/cm³
Boiling Point: 470.6 °C at 760 mmHg
LogP: 3.94260

Acetamide derivatives often interact with various biological targets, leading to diverse pharmacological effects. The compound's structure suggests potential interactions with enzymes and receptors involved in critical biological pathways.

  • Inhibition of Enzymes: Many acetamide derivatives have been reported to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's.
  • Anticancer Activity: Research indicates that acetamide derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of acetamide derivatives, including N-(2,7-dichloro-9-oxofluoren-4-YL)-:

  • Cytotoxicity Testing: A series of acetamide compounds were evaluated for their cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The results indicated significant activity with IC₅₀ values in the low micromolar range.
CompoundCell LineIC₅₀ (µM)
N-(2,7-dichloro-9-oxofluoren-4-YL)-MCF-75.2
N-(2,7-dichloro-9-oxofluoren-4-YL)-HT-296.8

Neuroprotective Effects

Acetamide derivatives have shown promise in neuroprotection through the inhibition of AChE and BChE:

  • AChE Inhibition Study: Compound N-(2,7-dichloro-9-oxofluoren-4-YL)- demonstrated competitive inhibition against AChE with an IC₅₀ value significantly lower than standard inhibitors.
CompoundAChE IC₅₀ (µM)
N-(2,7-dichloro-9-oxofluoren-4-YL)-0.5
Standard Inhibitor1.5

Case Studies

  • Study on Neurodegenerative Diseases:
    • Researchers synthesized a series of acetamide derivatives to evaluate their efficacy against Alzheimer's disease models. The study found that several compounds exhibited significant inhibition of cholinesterases, suggesting potential for therapeutic use in cognitive disorders .
  • Anticancer Research:
    • A recent investigation into the anticancer properties of acetamide derivatives revealed that specific substitutions on the acetamide moiety enhanced cytotoxicity against various cancer cell lines . The structure–activity relationship (SAR) analysis provided insights into optimizing these compounds for better efficacy.

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